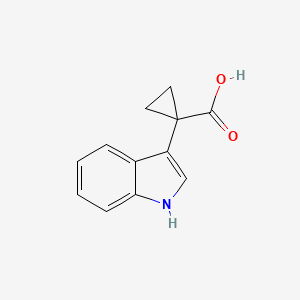

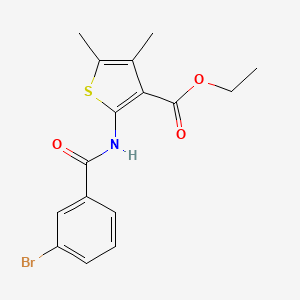

![molecular formula C11H15N3O2 B2960772 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 924832-44-0](/img/structure/B2960772.png)

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One research avenue explores the formation of heterocyclic compounds, such as pyrimido[1,2-a]benzimidazoles and oxazolo[3,2-a]benzimidazoles, through reactions involving 2-aminobenzimidazoles. These reactions, conducted in ethanol, result in compounds with potential biological importance, showcasing the versatility of benzimidazole derivatives in synthesizing novel heterocycles (Helene Wahe et al., 2004).

Excited-State Intramolecular Proton Transfer

Another study delves into the photophysics of benzimidazole derivatives, investigating their excited-state intramolecular proton transfer (ESIPT) mechanisms. These mechanisms are crucial for understanding the fluorescence properties of such compounds, offering insights into their application in sensing and imaging technologies (S. Vázquez et al., 2008).

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been evaluated, with new compounds showing broad-spectrum activity against bacterial and fungal strains. This research underlines the role of benzimidazole frameworks in developing new antimicrobial agents (Vikas Padalkar et al., 2014).

Antitumor Compounds

Research into antitumor applications has led to the synthesis of Pd(II) and Pt(II) complexes involving benzimidazole derivatives. These complexes have shown potential as antitumor compounds, indicating the utility of benzimidazole-based ligands in medicinal chemistry (N.T. Abdel-Ghani et al., 2012).

Novel Reducing Agents

Benzimidazole derivatives have also been used to create novel reducing agents for asymmetric synthesis. These agents facilitate the reduction of prochiral ketones to chiral alcohols, highlighting their importance in organic synthesis and pharmaceutical manufacturing (D. Maiti et al., 1998).

Renewable Benzyl Alcohol Production

Furthermore, the engineering of Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrates the potential of benzimidazole derivatives in biotechnological applications. This approach utilizes a non-natural pathway to produce an important solvent and intermediate chemical, showcasing the intersection of microbiology and chemical engineering (S. Pugh et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYBGPYHLEVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

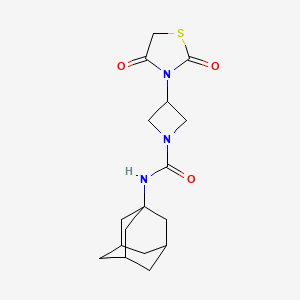

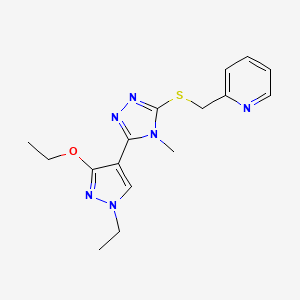

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)

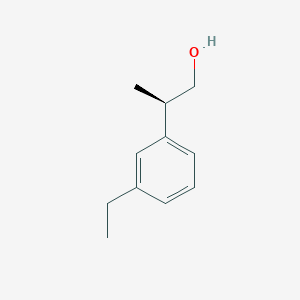

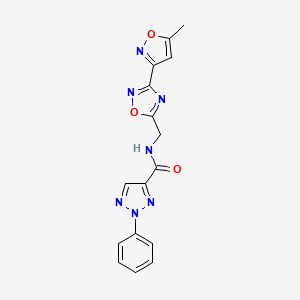

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

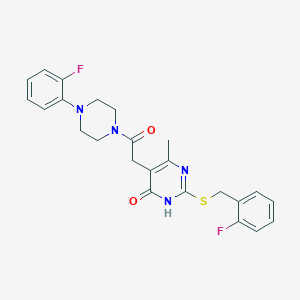

![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)

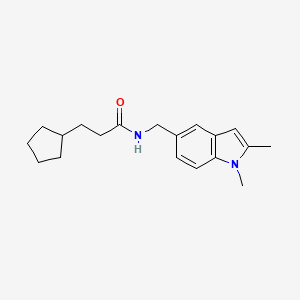

![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)

![(E)-N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2960708.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)